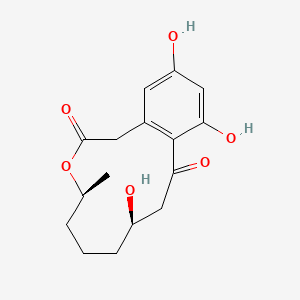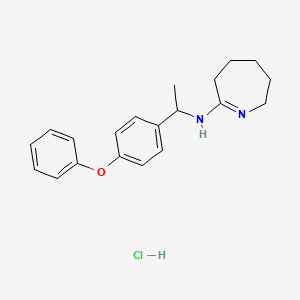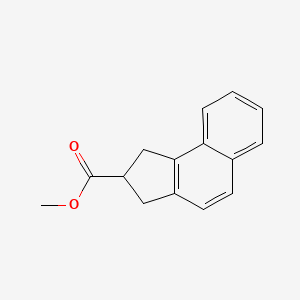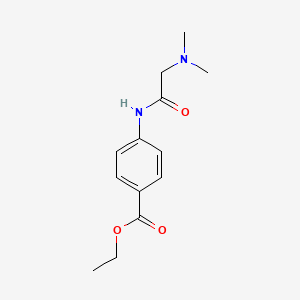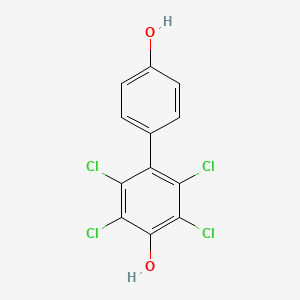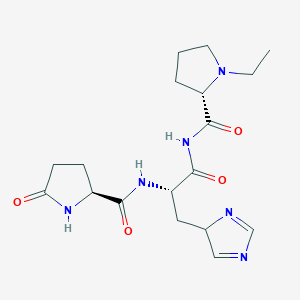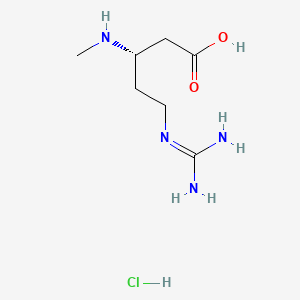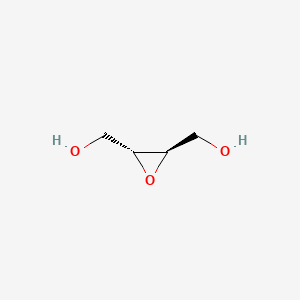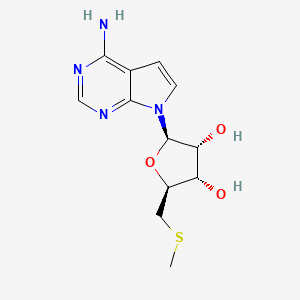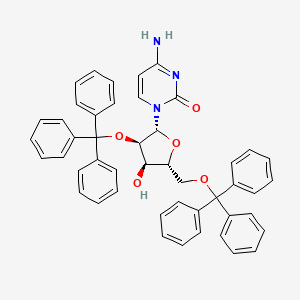![molecular formula C27H42O6 B1203485 (2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dehydroecdysone group is a bile acid.
Wissenschaftliche Forschungsanwendungen
LXR Agonists Synthesis Research has utilized similar complex compounds in the synthesis of liver X receptor (LXR) agonists. LXRs are vital for regulating cholesterol metabolism, and dysfunctions in this process can lead to cardiovascular and neurodegenerative diseases. For instance, compounds synthesized from hyodeoxycholic acid, a bile acid analog, have shown agonist activity toward both LXRα and LXRβ, essential for cholesterol homeostasis and potential therapeutic targets for related diseases (Ching, 2013).
Androgen Biosynthesis Inhibitors Steroid-like compounds have been explored for their potential as inhibitors of androgen biosynthesis. This research is crucial for understanding and potentially treating conditions related to abnormal androgen levels. For example, two androsterone derivatives have been studied for their structural differences and biological implications, contributing to our knowledge of steroid biochemistry and therapeutic applications (Djigoué et al., 2012).
Antimicrobial and Antitumor Activities Compounds with structures similar to the one have been isolated for their antimicrobial and antitumor properties. These studies are significant for developing new therapeutic agents against a range of microbial infections and cancers. For instance, derivatives of sodium deoxycholate have been synthesized and shown promising antifungal and anticancer activities, highlighting the potential of such compounds in medical applications (Shaheen et al., 2014).
Herbal Therapeutics Against Infections Research into herbal therapeutics has utilized compounds with similar structures to combat infections like MRSA. These studies leverage computer-aided design to screen herbal compounds, suggesting their potential effectiveness against pathogenic bacteria. This approach is vital for discovering new, possibly more natural, therapeutic agents against resistant bacterial strains (Skariyachan et al., 2011).
Diabetic Retinopathy Treatment Compounds structurally similar to the query have been investigated for their potential in treating diabetic retinopathy. This research is crucial for addressing complications of diabetes that can lead to vision loss. For example, Sac-0601, a pseudo-sugar derivative of cholesterol, has been shown to prevent retinal vascular leakage in diabetic retinopathy, underscoring the therapeutic possibilities of such compounds (Maharjan et al., 2011).
Eigenschaften
Produktname |
(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |
|---|---|
Molekularformel |
C27H42O6 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,23,28,31-33H,6-11,13-14H2,1-5H3/t15-,16+,17?,19-,20+,23-,25+,26+,27+/m0/s1 |
InChI-Schlüssel |
GDSSFVCRVUQMRG-IIRLTRAJSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3C2=CC(=O)[C@H]4[C@@]3(C[C@@H](C(=O)C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |
Kanonische SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |
Synonyme |
3-dehydroecdysone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



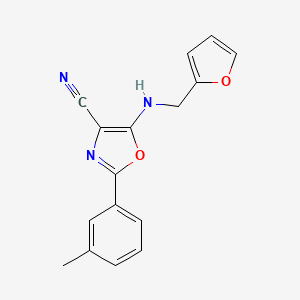
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)
